tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate: is an organic compound with the molecular formula C15H22N2O4. It is a derivative of carbamate and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new carbamate derivatives .
Scientific Research Applications
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other materials[][3].
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-oxoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate is unique due to its specific structure, which includes a phenoxyethyl group and an amino-oxoethyl moiety. This unique structure imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-8-9-20-12-6-4-11(5-7-12)10-13(16)18/h4-7H,8-10H2,1-3H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWVSXMSRVXMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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